molecular formula C14H16FN3O3S B6641677 [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol

カタログ番号 B6641677
分子量: 325.36 g/mol
InChIキー: RLCABGRESGEDCS-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol, also known as PF-06463922, is a potent and selective inhibitor of the liver kinase B1 (LKB1) protein kinase. LKB1 plays a crucial role in regulating cellular energy metabolism, cell growth, and differentiation. The inhibition of LKB1 by PF-06463922 has shown promising results in the treatment of cancer and metabolic diseases.

作用機序

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol selectively inhibits the activity of LKB1 by binding to the ATP-binding site of the kinase domain. LKB1 plays a crucial role in regulating cellular energy metabolism by activating the AMP-activated protein kinase (AMPK) pathway. The inhibition of LKB1 by this compound leads to the downregulation of the AMPK pathway, which results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The inhibition of LKB1 by this compound has several biochemical and physiological effects. In cancer cells, the inhibition of LKB1 by this compound leads to the inhibition of cell growth and proliferation. In metabolic diseases, the inhibition of LKB1 by this compound leads to the improvement of glucose homeostasis and the reduction of hepatic steatosis.

実験室実験の利点と制限

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of LKB1, which makes it an ideal tool for studying the role of LKB1 in cellular processes. This compound has also shown promising results in preclinical studies, which makes it a potential therapeutic agent for cancer and metabolic diseases.
However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. This compound is also a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

将来の方向性

There are several future directions for the research and development of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of this compound as a therapeutic agent for cancer and metabolic diseases. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Furthermore, the role of LKB1 in other cellular processes, such as autophagy and cell differentiation, needs to be further elucidated. The development of new LKB1 inhibitors with improved selectivity and potency is also an area of future research. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.

合成法

The synthesis of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol involves the reaction of 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with 2-pyrrolidinemethanol in the presence of a coupling agent and a base. The resulting compound is then treated with sulfonyl chloride to form this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

科学的研究の応用

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has been extensively studied for its therapeutic potential in cancer and metabolic diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. The inhibition of LKB1 by this compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
In addition to cancer, this compound has shown promising results in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The inhibition of LKB1 by this compound has been shown to improve glucose homeostasis and reduce hepatic steatosis in preclinical studies.

特性

IUPAC Name

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c15-13-5-1-2-6-14(13)17-9-12(8-16-17)22(20,21)18-7-3-4-11(18)10-19/h1-2,5-6,8-9,11,19H,3-4,7,10H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCABGRESGEDCS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。